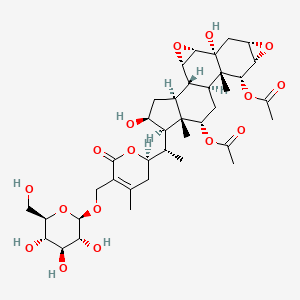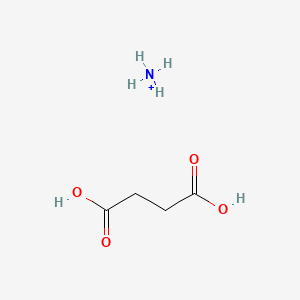
Azanium;butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A water-soluble, colorless crystal with an acid taste that is used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters. It is also used in foods as a sequestrant, buffer, and a neutralizing agent. (Hawley's Condensed Chemical Dictionary, 12th ed, p1099; McGraw-Hill Dictionary of Scientific and Technical Terms, 4th ed, p1851)
Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Solvent Effects
- NMR and Quantum-Mechanical Investigation of Butanedioic Acid : A study analyzed the conformational preferences of 1,4-butanedioic (succinic) acid and its salts in water and tetrahydrofuran (THF) solvents using vicinal proton-proton NMR couplings. The results highlighted the influence of solvent on the conformational equilibria, with THF showing significant differences in gauche percentages compared to water. The study provides insights into the molecular structure and behavior of butanedioic acid in various solvents (Kent et al., 2002).
- Conformations of 2-Carboxy-1,4-Butanedioic Acid in DMSO : Intramolecular hydrogen bonding and conformational equilibria of 2-carboxy-1,4-butanedioic acid in dimethyl sulfoxide (DMSO) were studied. This research provides insights into the molecular behavior of butanedioic acid derivatives in a specific solvent, which is crucial for understanding its applications in various scientific fields (Nair & Roberts, 2003).
Industrial and Construction Applications
- Succinic Acid in Construction Materials : Research explored the impact of succinic acid on concrete strength, revealing that it acts as a construction additive and plasticizer. The study found an increase in compression intensity with higher succinic acid concentrations, optimal at 1% in various concrete mixes (Parashar et al., 2021).
- Metabolic Engineering for Butanediol Production : A groundbreaking study on Escherichia coli metabolic engineering for the direct production of 1,4-butanediol from renewable carbohydrate feedstocks. This research has significant implications for sustainable chemical production, highlighting the potential of bio-based processes in replacing traditional methods reliant on fossil fuels (Yim et al., 2011).
Pharmaceutical and Chemical Applications
- Antibacterial Efficacy of Azelaic Acid Diesters : The study evaluated various diesters of azelaic acid for their antibacterial properties, specifically against acne-related bacteria. The research found promising activity, suggesting potential pharmaceutical applications for these compounds (Charnock, Brudeli, & Klaveness, 2004).
- Degradable Poly(β-amino esters) : Research on the synthesis, characterization, and self-assembly with plasmid DNA of poly(β-aminoesters) derived from 1,4-butanediol diacrylate. The polymers showed potential for biomedical applications due to their noncytotoxic nature and ability to interact electrostatically with DNA (Lynn & Langer, 2000).
Eigenschaften
Produktname |
Azanium;butanedioic acid |
|---|---|
Molekularformel |
C4H10NO4+ |
Molekulargewicht |
136.13 g/mol |
IUPAC-Name |
azanium;butanedioic acid |
InChI |
InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3/p+1 |
InChI-Schlüssel |
ZBALFGIGLVIXBV-UHFFFAOYSA-O |
Kanonische SMILES |
C(CC(=O)O)C(=O)O.[NH4+] |
Synonyme |
1,2 Ethanedicarboxylic Acid 1,2-Ethanedicarboxylic Acid 1,4 Butanedioic Acid 1,4-Butanedioic Acid Ammonium Succinate Butanedioic Acid Potassium Succinate Succinate Succinate, Ammonium Succinate, Potassium Succinic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






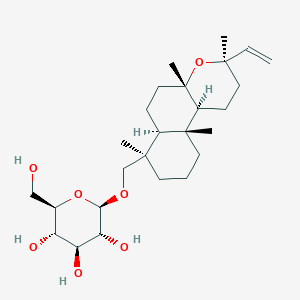

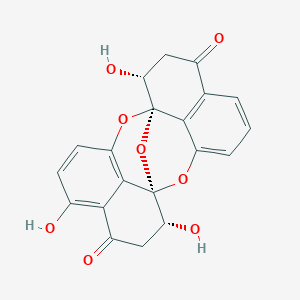



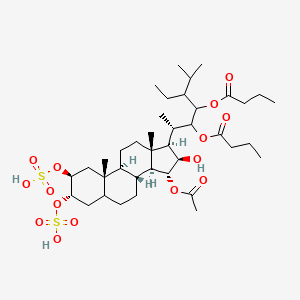
![(2S,3R)-2,3,5-trimethyl-6-[(2R)-3-oxopentan-2-yl]-2,3-dihydropyran-4-one](/img/structure/B1251576.png)
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-hydroxy-2-(3-methylbut-2-enyl)phenoxy]oxane-3,4,5-triol](/img/structure/B1251580.png)
![(2S,3R,4S,5S,6R)-2-[[(1S,3R,4S,6S)-3-hydroxy-1,4-bis(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1251583.png)
